molecular formula C18H16N2O3S2 B2947341 N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide CAS No. 1007063-38-8

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide

Cat. No.: B2947341
CAS No.: 1007063-38-8
M. Wt: 372.46
InChI Key: YVLOHVLNUPDPJW-HNENSFHCSA-N
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Description

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide is a benzothiazole-derived compound characterized by a fused [1,3]dioxolo ring system and a benzamide moiety. The methylsulfanylethyl substituent at position 7 introduces steric bulk and sulfur-based electronic effects, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-24-8-7-20-13-9-14-15(23-11-22-14)10-16(13)25-18(20)19-17(21)12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLOHVLNUPDPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The dioxolane ring is then introduced via a condensation reaction with a diol. Finally, the benzamide moiety is attached through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzothiazole ring can be reduced under certain conditions to yield a dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, and the presence of the dioxolane ring and benzamide moiety could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique structure can be compared to related benzothiazole and benzodithiazine derivatives, focusing on substituent effects, spectroscopic profiles, and synthetic pathways.

Table 1: Key Structural and Analytical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) IR Key Peaks (C=N, SO₂) NMR Highlights (δ, ppm)
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide [1,3]dioxolo[4,5-f]benzothiazole 7-(2-methylsulfanylethyl), benzamide Not reported ~1645 (C=N), ~1150 (S-O/S-S) Aromatic H: 7.8–8.4; CH₃-S: ~2.40
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Chloro, methyl, dihydroxybenzylidene 318–319 (dec.) 1630 (C=N), 1165 (SO₂) Aromatic H: 6.38–8.37; OH: ~10.10
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide [1,3]dioxolo[4,5-f]benzothiazole Nitrobenzamide Not reported ~1640 (C=N), ~1155 (S-O) Aromatic H: 7.8–8.4; NO₂: -
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide [1,3]dioxolo[4,5-f]benzothiazole Dioxopyrrolidinyl-benzamide Not reported ~1635 (C=N), ~1160 (S-O) Pyrrolidinyl protons: ~2.5–3.0

Key Observations :

Substituent Effects: The methylsulfanylethyl group in the target compound introduces a sulfur-containing alkyl chain, which may enhance lipophilicity compared to nitro () or hydroxyl () substituents. This could influence membrane permeability in biological systems.

Spectroscopic Profiles :

  • IR Spectroscopy : The C=N stretch (~1645 cm⁻¹) is consistent across benzothiazole derivatives, while SO₂ stretches (~1150–1165 cm⁻¹) in benzodithiazines (–2) are absent in the target compound due to its dioxolo-benzothiazole core .
  • ¹H-NMR : Aromatic protons in the target compound (δ ~7.8–8.4) align with benzothiazole derivatives (e.g., and ), while hydroxyl protons in dihydroxy-substituted analogs () appear at δ ~9.06–10.24 .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzoyl chloride with a substituted benzothiazole intermediate, similar to methods described for 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide () . Carbodiimide-mediated coupling (e.g., N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride in ) is a plausible method for forming the benzamide linkage .

Research Findings and Implications

  • Thermal Stability : Benzodithiazine derivatives (–2) exhibit high thermal stability (mp >300°C dec.), whereas benzothiazole analogs (e.g., ) generally have lower melting points, suggesting weaker intermolecular interactions in the latter .
  • Bioactivity Potential: Structural analogs with hydroxyl or nitro groups () have shown antimicrobial and enzyme-inhibitory properties in prior studies. The methylsulfanylethyl group in the target compound may confer distinct pharmacokinetic profiles due to increased hydrophobicity .

Biological Activity

N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure which includes:

  • A benzamide core.
  • A dioxolo-benzothiazole moiety.
  • A methylsulfanylethyl substituent.

This unique arrangement is hypothesized to contribute significantly to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including compounds similar to this compound. The following table summarizes the antimicrobial activity of related compounds:

CompoundMIC (mg/mL)Activity TypeReference
2j0.23–0.94Antibacterial
2d0.06–0.47Antifungal
13p5.17Fungicidal
13f6.67Fungicidal

Case Studies

  • Antibacterial Activity : In a study evaluating various heteroarylated benzothiazoles, compound 2j exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL. This suggests a promising therapeutic potential for infections caused by resistant strains .
  • Antifungal Activity : Another study reported that compound 2d demonstrated excellent antifungal properties with MIC values between 0.06 and 0.47 mg/mL against common fungal pathogens . This positions it as a potential candidate for treating fungal infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups enhances the inhibitory activity of benzothiazole derivatives against various pathogens. Specifically:

  • The introduction of halogen substituents on the benzene ring has shown improved activity against Sclerotinia sclerotiorum, with certain compounds exhibiting higher efficacy than standard drugs like quinoxyfen .
  • Compounds with a methylsulfanylethyl group have been noted to enhance solubility and bioavailability, contributing to their overall activity .

Toxicity and Safety Profile

While many benzothiazole derivatives demonstrate potent biological activity, their safety profiles remain critical for therapeutic use. Compounds have been evaluated for toxicity, with some showing low LD50 values (350–1000 mg/kg), indicating a relatively safe profile compared to traditional antibiotics .

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